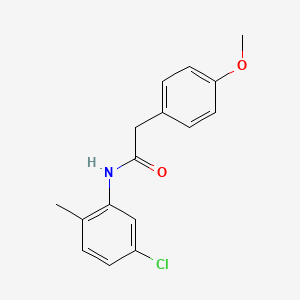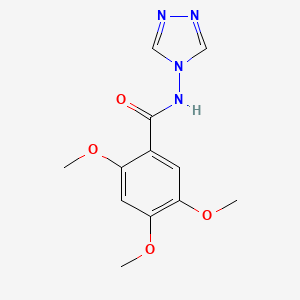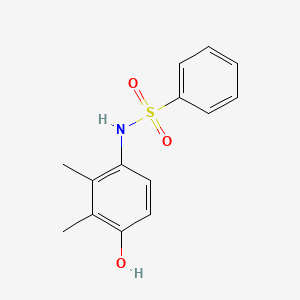
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide, also known as sulcotrione, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the market in the 1990s and has since gained popularity due to its effectiveness in controlling a wide range of weeds.
Mécanisme D'action
The mechanism of action of N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the biosynthesis of carotenoids and plastoquinone, which are essential components of the photosynthetic apparatus in plants. Inhibition of this enzyme leads to the accumulation of toxic intermediates that ultimately result in the death of the plant.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile in mammals. Studies have shown that it is rapidly metabolized and excreted from the body. However, it has been shown to have some effects on the liver and kidneys at high doses. In plants, it has been shown to have a broad spectrum of activity against various weeds.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of HPPD and has a broad spectrum of activity against various weeds. It is also relatively easy to synthesize and has a low toxicity profile in mammals. However, it has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide. One area of research could be the development of new derivatives with improved properties, such as increased solubility in water and enhanced herbicidal activity. Another area of research could be the identification of new targets for the herbicidal activity of this compound. Finally, research could be conducted on the potential use of this compound as a pharmaceutical agent due to its anti-inflammatory and antioxidant properties.
Conclusion:
In conclusion, this compound is a herbicide that has gained popularity due to its effectiveness in controlling a wide range of weeds. It has also been studied for its potential as a pharmaceutical agent due to its anti-inflammatory and antioxidant properties. The synthesis of this compound involves the reaction of 4-hydroxy-2,3-dimethylbenzenesulfonyl chloride with ammonia or an amine. Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). While it has several advantages for use in lab experiments, it also has some limitations. Finally, there are several future directions for research on this compound, including the development of new derivatives and the identification of new targets for its herbicidal activity.
Méthodes De Synthèse
The synthesis of N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide involves the reaction of 4-hydroxy-2,3-dimethylbenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide has been extensively studied for its herbicidal properties. It is used to control the growth of various weeds such as broadleaf weeds, grasses, and sedges. Apart from its use as a herbicide, it has also been studied for its potential as a pharmaceutical agent. Studies have shown that it has anti-inflammatory and antioxidant properties that may be useful in the treatment of various diseases.
Propriétés
IUPAC Name |
N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-11(2)14(16)9-8-13(10)15-19(17,18)12-6-4-3-5-7-12/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMIMYQWERMEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

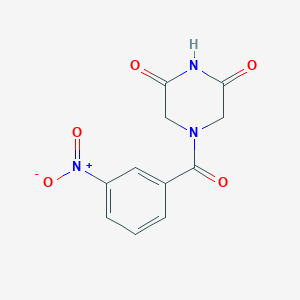

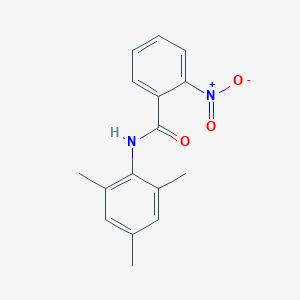
![N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5837391.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837406.png)

![N-(5-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5837414.png)


![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5837438.png)

